Product packaging for 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine(Cat. No.:CAS No. 1247239-29-7)

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

Cat. No.: B2822229
CAS No.: 1247239-29-7
M. Wt: 272.142
InChI Key: NWAUZLMQMZEWLT-UHFFFAOYSA-N
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Description

Pyridine (B92270) as a Privileged Heterocyclic Scaffold

In medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of bioactive compounds and approved drugs. These are known as "privileged scaffolds," a term first used in the late 1980s to describe molecular structures capable of serving as ligands for a diverse array of biological receptors. nih.gov The pyridine ring is a quintessential example of such a scaffold. researchgate.net

Importance of Halogenated Pyridines as Synthetic Intermediates

The introduction of a halogen atom onto a pyridine ring dramatically enhances its utility as a synthetic intermediate. nih.gov Halopyridines are considered key building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a versatile reactive handle. researchgate.net This bond can readily participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental methods for constructing complex molecular architectures.

Specifically, a bromine substituent, as found in 3-bromopyridine (B30812) derivatives, provides a perfect balance of reactivity and stability, making it ideal for these transformations. innospk.comnih.gov Chemists can selectively replace the bromine atom with various other functional groups, carbon chains, or ring systems. This capability is invaluable in drug discovery, where researchers generate large libraries of related compounds (analogues) to study structure-activity relationships (SAR) and optimize the properties of a potential drug candidate. nih.gov The strategic placement of a halogen allows for the systematic modification of a molecule to enhance its potency, selectivity, and pharmacokinetic profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO2 B2822229 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine CAS No. 1247239-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(oxan-4-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-2-1-5-13-11(10)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAUZLMQMZEWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Specific Relevance of Pyridyl Ethers in Contemporary Organic Chemistry

Pyridyl ethers, which are compounds containing a pyridine (B92270) ring linked to another group via an oxygen atom, represent another important class of molecules in chemical research. The pyridyl ether motif is a key structural feature in many biologically active compounds.

Research has shown that novel pyridyl ethers can act as potent and selective ligands for various receptors in the central nervous system, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govacs.org These receptors are implicated in a variety of neurological processes, and ligands that target them have therapeutic potential for treating cognitive disorders and other CNS conditions. nih.govacs.org The synthesis of different pyridyl ether derivatives allows for fine-tuning the molecule's interaction with these receptors, demonstrating the motif's importance in the design of new therapeutic agents. nih.gov

Rationale for Research Focus on 3 Bromo 2 Oxan 4 Yl Methoxy Pyridine

Strategies for Constructing the 3-Bromo-2-alkoxypyridine Core

The formation of the 3-bromo-2-alkoxypyridine scaffold is a critical step that can be achieved through several distinct synthetic pathways. These methods include the O-alkylation of pyridone precursors, nucleophilic substitution reactions, the use of pyridyne intermediates, and direct bromination of the pyridine ring.

O-Alkylation of Brominated 2-Pyridones

A common and effective method for the synthesis of 2-alkoxypyridines is the O-alkylation of the corresponding 2-pyridone tautomer. In this approach, a pre-brominated 2-pyridone, such as 3-bromo-2-pyridone, serves as the key intermediate. The ambident nature of the 2-pyridone anion allows for either N- or O-alkylation. However, selective O-alkylation can be achieved by carefully choosing the reaction conditions. The use of a silver salt, such as silver carbonate, in a nonpolar solvent like benzene (B151609) has been shown to favor the formation of the O-alkylated product. clockss.org

This method offers a convenient and high-yield route to various bromo-2-alkoxypyridines. clockss.org The general reaction is depicted below:

Reaction Scheme: O-Alkylation of 3-Bromo-2-pyridone

Where R is an alkyl group and X is a halide.

PrecursorAlkylating AgentProductYield (%)
3-Bromo-2-pyridoneMethyl Iodide3-Bromo-2-methoxypyridineHigh
3-Bromo-2-pyridoneBenzyl Bromide2-(Benzyloxy)-3-bromopyridine95-99

Nucleophilic Substitution Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) reactions provide another viable route to the 3-bromo-2-alkoxypyridine core. This strategy typically involves the displacement of a suitable leaving group, such as a halide, from a di-substituted pyridine ring by an alkoxide nucleophile. For instance, a 2,3-dihalopyridine can react with an alkoxide, leading to the desired 2-alkoxy-3-halopyridine. The regioselectivity of this substitution is influenced by the nature of the halogens and the reaction conditions.

The pyridine ring's inherent electron deficiency, which is enhanced by the presence of electron-withdrawing groups, facilitates nucleophilic attack, particularly at the 2- and 4-positions.

Regioselective Functionalization via Pyridyne Intermediates

The generation and subsequent trapping of highly reactive pyridyne intermediates offer a sophisticated method for the regioselective functionalization of the pyridine ring. A 3,4-pyridyne intermediate can be generated from a suitably substituted precursor, such as 3-chloro-2-ethoxypyridine. This intermediate can then react with a nucleophile, which adds regioselectively to the C4 position, influenced by the directing effect of the C2-alkoxy group. A subsequent quench with an electrophile at the C3 position can introduce the bromo substituent. This methodology allows for the precise construction of polysubstituted pyridines.

Bromination Approaches to Pyridine Ring Systems

Direct bromination of a pre-formed 2-alkoxypyridine ring system is a straightforward approach to introduce the bromo substituent at the 3-position. The regioselectivity of the bromination is directed by the existing alkoxy group. For instance, the bromination of 2-methoxypyridine (B126380) can yield 3-bromo-2-methoxypyridine. Various brominating agents can be employed, and the reaction conditions can be tuned to optimize the yield and selectivity of the desired product. One patented method describes the bromination of 3-hydroxypyridine (B118123) to yield 2-bromo-3-hydroxypyridine, which can then be alkylated. google.com

Installation of the Oxan-4-ylmethoxy Side Chain

Once the 3-bromo-2-hydroxypyridine (B31989) or a suitable precursor is in hand, the final step is the introduction of the oxan-4-ylmethoxy side chain. Etherification reactions are the primary methods employed for this transformation.

Etherification Reactions Utilizing Oxan-4-ylmethanol

The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate. masterorganicchemistry.com In the context of synthesizing this compound, this can be approached in two ways:

Alkylation of 3-bromo-2-hydroxypyridine: 3-bromo-2-hydroxypyridine (which exists in equilibrium with 3-bromo-2-pyridone) can be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding pyridin-2-olate. This anion can then react with an activated form of (oxan-4-yl)methanol, such as (oxan-4-yl)methyl tosylate or 4-(bromomethyl)oxane, to form the desired ether. The primary nature of the electrophile favors the SN2 mechanism required for the Williamson ether synthesis. masterorganicchemistry.com

Reaction with an alkoxide derived from (oxan-4-yl)methanol: Alternatively, (oxan-4-yl)methanol can be deprotonated to form its alkoxide. This nucleophile can then displace a leaving group from the 2-position of a suitable 3-bromopyridine (B30812) precursor, such as 2,3-dibromopyridine (B49186).

Illustrative Williamson Ether Synthesis Reaction

Where R is the oxan-4-yl group and X is a good leaving group (e.g., Br, OTs).

NucleophileElectrophileBaseProduct
3-Bromo-2-hydroxypyridine(Oxan-4-yl)methyl tosylateNaHThis compound
Sodium (oxan-4-yl)methoxide2,3-Dibromopyridine-This compound

The synthesis of the required (oxan-4-yl)methanol can be readily achieved by the reduction of ethyl tetrahydropyran-4-carboxylate using a reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com

Cross-Coupling Strategies for C-O Bond Formation

The formation of the ether linkage at the C2 position of the pyridine ring is a critical step in the synthesis of this compound. This transformation, which creates a C(sp²)-O bond, is typically achieved through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent methods for this purpose.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol. In the context of the target molecule, this would involve the reaction of a 2,3-disubstituted pyridine, such as 2,3-dibromopyridine or 3-bromo-2-chloropyridine, with (oxan-4-yl)methanol. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern advancements have introduced the use of soluble copper catalysts with various ligands, allowing for milder reaction conditions.

The Buchwald-Hartwig C-O coupling reaction represents a more contemporary alternative, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands. This method is renowned for its high efficiency and broad functional group tolerance, making it suitable for complex molecules. The reaction would couple an appropriate 2-halopyridine derivative with (oxan-4-yl)methanol in the presence of a base. The choice of ligand is crucial for the reaction's success and can be tailored to optimize yield and reaction conditions.

Below is a table summarizing typical conditions for these C-O bond-forming reactions.

Reaction NameCatalyst SystemTypical BaseSolventTemperature (°C)
Ullmann CondensationCuI / Ligand (e.g., Phenanthroline)Cs₂CO₃, K₂CO₃DMF, Toluene (B28343)80-140
Buchwald-Hartwig CouplingPd₂(dba)₃ / Ligand (e.g., XPhos)NaOtBu, K₃PO₄Toluene, Dioxane80-110

Advanced Synthetic Approaches to Substituted Pyridines Applicable to the Compound Class

Beyond functionalizing a pre-existing pyridine ring, advanced strategies focus on constructing the substituted pyridine core itself. These methods offer powerful ways to build molecular complexity in a controlled and efficient manner.

Cascade Reactions and Multicomponent Cyclizations

Cascade reactions and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex heterocyclic systems like substituted pyridines in a single pot. nih.govresearchgate.net These methods combine several reaction steps sequentially without isolating intermediates, which saves time, resources, and reduces waste. acs.org

One such approach involves the copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This sequence proceeds through a C-N cross-coupling, followed by a 3-azatriene electrocyclization and subsequent air oxidation to yield highly substituted pyridines. nih.gov Another strategy is the rhodium-catalyzed reaction between vinyldiazo compounds and isoxazoles, which induces a ring expansion to form dihydropyridines that are then oxidized to the pyridine product. organic-chemistry.org These one-pot procedures provide a modular route to complex pyridines with broad functional group tolerance. nih.govorganic-chemistry.org MCRs can assemble the pyridine ring from simple, readily available starting materials, such as aldehydes, ketones, nitriles, and ammonia (B1221849) sources, in a single operation. rsc.orgacs.org

Transition-Metal-Catalyzed C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings, avoiding the need for pre-functionalized starting materials. rsc.org This approach allows for the introduction of substituents at specific positions by directly cleaving a C-H bond. For a 2,3-disubstituted pyridine like the target molecule, C-H activation could be used to introduce either the bromine atom at the C3 position or another functional group that could be later converted to the ether moiety at C2.

The regioselectivity of pyridine C-H activation is a significant challenge due to the presence of multiple C-H bonds and the coordinating nitrogen atom. researchgate.netnih.gov However, various strategies have been developed to control the site of functionalization.

C2-Functionalization: The C2 position is often readily functionalized due to the proximity of the nitrogen atom, which can act as a directing group. nih.gov

C3-Functionalization: Achieving functionalization at the C3 position is more challenging. researchgate.net Recent methods have utilized specialized directing groups or exploited the electronic properties of the pyridine ring to achieve C3-selectivity. nih.govbeilstein-journals.org For instance, palladium catalysis with a phenanthroline ligand has been used for C3-arylation. beilstein-journals.org Photochemical methods involving the valence isomerization of pyridine N-oxides have also been developed for selective C3-hydroxylation. acs.orgelsevierpure.com

The table below provides examples of catalyst systems for regioselective C-H functionalization of pyridines.

Target PositionCatalyst SystemReaction Type
C2-AlkylationRuthenium(II) ComplexesDirected Alkylation with Alkyl Halides nih.gov
C3-ArylationPalladium(II) / Phenanthroline LigandDirect Arylation with Aryl Halides beilstein-journals.org
C3-HydroxylationN/A (Photochemical)Valence Isomerization of Pyridine N-Oxides acs.org
C4-AlkylationNickel / Lewis Acid (e.g., MAD)Cooperative Catalysis with Alkenes beilstein-journals.org

Grignard Reagent-Mediated Syntheses

Grignard reagents are versatile nucleophiles used in various pyridine syntheses. One effective strategy involves the addition of Grignard reagents to pyridine N-oxides. organic-chemistry.orgorganic-chemistry.org This reaction typically proceeds with high regioselectivity, adding the Grignard reagent's organic group to the C2 position of the pyridine ring. organic-chemistry.orgdiva-portal.org The resulting intermediate can then be treated with reagents like acetic anhydride (B1165640) to afford the 2-substituted pyridine. organic-chemistry.org This method is transition-metal-free and offers a direct route to introducing a wide variety of alkyl, aryl, and alkynyl groups at the C2 position. organic-chemistry.org

This approach could be applied to a 3-bromopyridine N-oxide, where a suitable Grignard reagent could install a precursor to the (oxan-4-yl)methoxy group at the C2 position. Alternatively, a Grignard reagent derived from a halopyridine can be used in cross-coupling reactions to form C-C bonds, demonstrating their utility as both nucleophiles and coupling partners. nih.gov

Control of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is paramount in the synthesis of this compound to ensure the correct 2,3-substitution pattern. In syntheses that build the pyridine ring from acyclic precursors, the choice of starting materials and the reaction mechanism of the cyclization inherently determine the placement of substituents.

For syntheses involving the functionalization of a pre-formed pyridine ring, controlling regioselectivity is a major focus.

Directed Metalation: The halogen atom in 2-chloropyridine (B119429) can act as a directing group for ortho-metalation at the C3 position, allowing for the introduction of an electrophile at this site. rsc.org

C-H Activation: As discussed previously, the regioselectivity of C-H activation can be controlled through directing groups, the choice of catalyst, and ligands. researchgate.netacs.org Electronic effects also play a key role; electron-withdrawing groups on the pyridine ring can influence the position of palladation, often favoring C3 and C4 arylation by disfavoring the electronically similar C2/C6 positions. nih.gov

Halogenation: Electrophilic bromination of pyridine itself is often difficult and requires harsh conditions, leading to poor regioselectivity. However, bromination of activated pyridine derivatives, such as aminopyridines, can proceed with higher control.

Stereoselectivity is not a primary concern for the synthesis of this compound itself, as the molecule is achiral. The oxane ring is symmetrically substituted at the 4-position, and there are no stereocenters in the final structure. However, in the synthesis of related compounds with chiral side chains or substituents on the oxane ring, stereocontrol would become a critical consideration.

Methodological Innovations and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally benign processes. citedrive.comnih.gov Several innovations in pyridine synthesis align with the principles of green chemistry. researchgate.net

One-Pot and Multicomponent Reactions: As previously mentioned, MCRs and cascade reactions improve efficiency by reducing the number of separate purification steps, minimizing solvent use and waste generation. acs.orgorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating. acs.orgnih.gov This technique is recognized as a green chemistry tool. nih.gov

Green Solvents and Catalysts: Research is ongoing to replace hazardous solvents with more environmentally friendly alternatives. Furthermore, the development of metal-free catalytic systems or the use of more abundant and less toxic metals (e.g., iron instead of palladium) is a key goal in sustainable synthesis. organic-chemistry.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. MCRs are often highly atom-economical. acs.org

The development of such methodologies is crucial for the large-scale, industrial production of pyridine derivatives, ensuring that the synthesis is not only efficient but also environmentally responsible. researchgate.net

Cross-Coupling Reactions at the C3-Bromine Position

The bromine atom at the C3 position of the pyridine ring serves as a versatile handle for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through various transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds. For substrates like this compound, the Suzuki-Miyaura and Sonogashira couplings are particularly prominent.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures. youtube.comnih.gov The reactivity of the organohalide in Suzuki couplings generally follows the trend I > Br > Cl, making the C3-bromo position of the target molecule a suitable electrophile. wikipedia.org A typical catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orggold-chemistry.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is instrumental in the synthesis of arylalkynes and conjugated enynes. gold-chemistry.org For this compound, this reaction would allow for the introduction of various alkynyl groups at the C3 position. A study on the Sonogashira coupling of 2-amino-3-bromopyridines demonstrated that high yields could be achieved using a Pd(CF₃COO)₂/PPh₃/CuI catalytic system. scirp.orgscirp.org

Table 1: Representative Conditions for Palladium-Catalyzed C-C Coupling of Bromo-pyridines
Reaction TypeAryl Halide ExampleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Suzuki-Miyaura 3-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃Water10095
Suzuki-Miyaura 2-Amino-3-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9088
Sonogashira 2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096 scirp.org
Sonogashira 3-BromopyridineTrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NToluene7092

C-N and C-O Cross-Coupling Methodologies

The formation of C-N and C-O bonds at the C3 position can be achieved through methodologies such as the Buchwald-Hartwig amination and Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples aryl halides with primary or secondary amines. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This reaction is renowned for its broad substrate scope and functional group tolerance. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity. youtube.com For this compound, this reaction would provide a direct route to 3-amino-substituted pyridine derivatives. Research on the C,N-cross coupling of 3-halo-2-aminopyridines has shown that ligands like RuPhos and BrettPhos are highly effective when used with a strong base like LiHMDS. nih.gov

The Ullmann condensation traditionally refers to copper-catalyzed nucleophilic aromatic substitution to form C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org While classic Ullmann reactions often require harsh conditions, modern protocols utilize soluble copper catalysts with ligands (e.g., diamines, phenanthrolines), allowing the reactions to proceed at lower temperatures. wikipedia.orgmdpi.com This methodology is particularly useful for coupling with phenols (to form diaryl ethers) and various nitrogen nucleophiles. nih.govresearchgate.netrsc.org

Table 2: Representative Conditions for C-N and C-O Coupling of Bromo-pyridines
Reaction TypeAryl Halide ExampleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Buchwald-Hartwig 3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF6583 nih.gov
Buchwald-Hartwig 2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOBuᵗToluene8060 chemspider.com
Ullmann C-O 4-ChloronitrobenzenePhenol (B47542)CuKOH(neat)>200Good
Ullmann C-N 3-BromopyridineImidazoleCuI / L-prolineK₂CO₃DMSO9085

General Strategies for Aryl and Heteroaryl Coupling

The successful coupling of aryl and heteroaryl fragments to the 3-position of the pyridine core relies on the judicious selection of the catalyst, ligand, base, and solvent. nih.govresearchgate.net

Catalyst and Ligand: Palladium(0) sources like Pd(PPh₃)₄ or precursors such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. libretexts.org The choice of ligand is critical; monodentate phosphines (e.g., P(t-Bu)₃) and bidentate phosphines (e.g., DPPF, BINAP, Xantphos) are frequently employed to enhance catalyst stability and reactivity. wikipedia.orgmit.edu Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are particularly effective for challenging substrates. youtube.com

Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step of Suzuki reactions or deprotonating the nucleophile in C-N/C-O couplings. wikipedia.org Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOBuᵗ). wikipedia.org

Solvent: Aprotic polar solvents like dioxane, THF, DMF, and toluene are frequently used. wikipedia.org Aqueous solvent mixtures are also common for Suzuki-Miyaura reactions, offering advantages in terms of safety and cost. researchgate.net

The strategic application of these palladium-catalyzed methods allows for the synthesis of a diverse library of 3-aryl and 3-heteroaryl pyridine derivatives from this compound. youtube.com

Reactions Involving the 2-[(oxan-4-yl)methoxy] Group

The alkoxy group at the C2 position also influences the molecule's reactivity, primarily through its susceptibility to nucleophilic aromatic substitution and ether cleavage.

Nucleophilic Aromatic Substitution (SNAr) on Pyridyl Ethers

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. This is because the anionic Meisenheimer-like intermediate formed upon nucleophilic attack at these positions can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. Attack at the C3-position does not allow for this stabilization.

In the context of this compound, the 2-alkoxy group can act as a leaving group when treated with a strong nucleophile. The reaction involves the addition of the nucleophile to the C2 position, followed by the elimination of the [(oxan-4-yl)methoxy]alkoxide. This process allows for the direct replacement of the ether group with other functionalities, such as amines or thiols, to generate 2-substituted pyridine derivatives.

Cleavage and Derivatization of the Ether Linkage

The ether linkage itself is generally stable but can be cleaved under specific, typically harsh, conditions. Acid-catalyzed cleavage is the most common method. Strong protic acids like HBr or HI can protonate the ether oxygen, converting the alkoxy group into a better leaving group (an alcohol). A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) on the adjacent carbon atom cleaves the C-O bond.

For an aryl alkyl ether, cleavage typically occurs via an SN2 mechanism at the less hindered alkyl carbon, yielding a phenol (or in this case, a 2-pyridone) and an alkyl halide. The C(sp²)-O bond of the pyridine ring is significantly stronger and resistant to cleavage. Therefore, treatment of this compound with a strong acid like HBr would be expected to yield 3-bromo-2-pyridone and 4-(bromomethyl)oxane.

Functionalization at Other Pyridine Ring Positions

The substitution pattern of this compound, featuring a bromine at C-3 and an alkoxy group at C-2, presents a unique electronic and steric environment. This arrangement governs the feasibility and regioselectivity of further functionalization at the remaining C-4, C-5, and C-6 positions of the pyridine ring.

Directed Ortho-Metallation and Subsequent Quenching

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The reaction is guided by a Directed Metalation Group (DMG), typically a heteroatom-containing functionality that coordinates to an organolithium base, directing deprotonation to a proximate ortho-position. wikipedia.orgbaranlab.org

For 2-alkoxypyridines, the alkoxy group is an effective DMG. In the case of this compound, the 2-alkoxy group is expected to direct lithiation to the C-3 position. However, this position is already occupied by a bromine atom, which can undergo lithium-halogen exchange. The alternative ortho position, C-4, is adjacent to the bromine atom. The most acidic proton on the ring is likely the one at the C-4 position, influenced by the inductive effects of the adjacent bromine and the directing capabilities of the C-2 alkoxy group.

Studies on analogous compounds, such as 2-bromo-4-methoxypyridine, have shown that treatment with strong lithium amide bases like lithium tetramethylpiperidide (LTMP) can selectively deprotonate the C-3 position. arkat-usa.orgresearchgate.net In the context of this compound, using a strong, non-nucleophilic base like LDA or LTMP at low temperatures (e.g., -78 °C) would likely facilitate deprotonation at the C-4 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

ElectrophileReagent ExampleExpected Product at C-4
FormylationN,N-Dimethylformamide (DMF)4-Formyl-3-bromo-2-[(oxan-4-yl)methoxy]pyridine
CarboxylationCarbon Dioxide (CO₂)This compound-4-carboxylic acid
IodinationIodine (I₂)3-Bromo-4-iodo-2-[(oxan-4-yl)methoxy]pyridine
HydroxymethylationAldehydes/Ketones (e.g., Acetone)(3-Bromo-2-[(oxan-4-yl)methoxy]pyridin-4-yl)(propan-2-ol)
SilylationTrimethylsilyl chloride (TMSCl)3-Bromo-2-[(oxan-4-yl)methoxy]-4-(trimethylsilyl)pyridine

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient compared to benzene, making it generally unreactive towards electrophilic aromatic substitution. lecturio.com The reaction, if it occurs, typically requires harsh conditions and proceeds at the C-3 and C-5 positions. In this compound, the situation is complex:

Pyridine Nitrogen: Strongly deactivating, directs meta (to C-3 and C-5).

2-Alkoxy Group: Activating, directs ortho and para (to C-3 and C-5).

3-Bromo Group: Deactivating, directs ortho and para (to C-2 and C-4).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically occurs on electron-poor aromatic rings containing a good leaving group and strong electron-withdrawing groups (EWGs) at the ortho and/or para positions. chemistrysteps.comlumenlearning.compressbooks.pub While the pyridine nitrogen acts as an EWG, activating the ring for nucleophilic attack (primarily at the C-2, C-4, and C-6 positions), the bromine atom in this compound is at the C-3 position.

Displacement of the C-3 bromine via the common addition-elimination SNAr mechanism is challenging because the negative charge of the intermediate Meisenheimer complex cannot be effectively delocalized by the ring nitrogen. libretexts.org While SNAr reactions on 2- and 4-halopyridines are well-established, reactions at the 3-position are much less common and often require extremely strong nucleophiles or proceed through an alternative elimination-addition (hetaryne) mechanism. researchgate.netyoutube.com The presence of the 2-alkoxy group does not significantly activate the C-3 position for a standard SNAr reaction. Therefore, substitution of the bromine atom by common nucleophiles under typical SNAr conditions is not expected to be an efficient process.

Reaction TypeRing PositionDirecting EffectsPredicted Reactivity
EAS C-4Deactivated (ortho to Br)Low
C-5Activated (para to -OR, meta to N)Most likely site, but still low overall reactivity
C-6Deactivated (ortho to N)Very Low
SNAr (on C-Br)C-3Not strongly activated by NLow, requires harsh conditions or alternative mechanism

Radical Reactions and Mechanistic Studies of Pyridyl Ethers

The functionalization of pyridines through radical reactions often provides complementary reactivity to ionic pathways. While direct homolytic aromatic substitution on an unactivated pyridine ring is possible, more efficient methods often involve pre-activation of the substrate. nih.gov

For pyridyl ethers like this compound, radical functionalization can be envisioned through pathways developed for related systems. One prominent method is the Minisci reaction, which involves the addition of nucleophilic carbon-centered radicals to a protonated (and thus electron-deficient) pyridine ring. However, a more relevant approach for pyridyl ethers involves the formation of N-alkoxypyridinium salts. These salts exhibit remarkable reactivity towards alkyl radicals. nih.govchemrxiv.org The reaction proceeds via a radical chain mechanism where an alkyl radical adds to the pyridinium (B92312) ring, followed by rearomatization through proton loss and elimination of a methoxyl radical, which propagates the chain. chemrxiv.org

Recent advances in photoredox catalysis have provided access to the N-pyridyl radical cation from N-substituted pyridinium reagents. nih.gov This highly reactive intermediate can participate in C(sp²)–H functionalization reactions, offering a modern approach to forming new bonds on the pyridine ring under mild conditions. nih.gov

Mechanistic studies using techniques like pulse radiolysis have been employed to investigate the fundamental reactions of H• and •OH radicals with the pyridine nucleus. rsc.org These studies provide rate constants and identify the transient radical adducts formed, offering insight into the intrinsic reactivity of the pyridine system towards radical attack. While specific studies on this compound are not prevalent, the extensive research on pyridine and its simpler derivatives provides a solid framework for predicting its behavior in radical transformations.

Radical Functionalization MethodActivation StrategyGeneral MechanismPotential Application
Minisci-type ReactionProtonation (acidic media)Addition of nucleophilic radical to pyridinium ionC-H alkylation, acylation
N-Alkoxypyridinium Salt ReactionN-Alkylation/OxidationRadical addition to N-alkoxypyridinium, rearomatizationC-H alkylation under neutral conditions nih.govchemrxiv.org
PhotocatalysisFormation of Pyridinium SaltSingle Electron Transfer (SET) to form N-pyridyl radical cationC-H amination, arylation nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Oxan 4 Yl Methoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine, the predicted ¹H NMR spectrum in CDCl₃ reveals distinct signals for the pyridine (B92270) ring protons and the (oxan-4-yl)methoxy substituent.

The three aromatic protons on the pyridine ring appear as distinct multiplets in the downfield region, characteristic of their positions on the electron-deficient ring. The proton at position 6 is typically the most deshielded due to its proximity to the electronegative nitrogen atom. The protons at positions 4 and 5 will also show characteristic splitting patterns based on their coupling to each other.

The protons of the oxane ring and the methylene (B1212753) bridge exhibit signals in the upfield region. The two protons of the methylene bridge (O-CH₂-oxane) are expected to be diastereotopic and thus may appear as a multiplet. The protons on the oxane ring will show complex splitting patterns due to their various axial and equatorial positions. A proton attached to the carbon bearing the ether linkage (methine proton on the oxane ring) would be expected at a lower field compared to the other oxane protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-47.65dd
Pyridine H-56.90t
Pyridine H-68.10dd
O-CH₂ (bridge)4.20d
Oxane CH (methine)3.95m
Oxane CH₂ (axial)3.40m
Oxane CH₂ (equatorial)1.80m
Oxane CH₂ (axial)1.60m
Oxane CH₂ (equatorial)1.40m

Note: The predicted values are for illustrative purposes and may vary from experimental results.

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region (typically 100-160 ppm). The carbon atom attached to the bromine (C-3) will be significantly influenced by the halogen's electronic effects. The carbon atom attached to the oxygen (C-2) will also be shifted downfield. The carbon atoms of the oxane ring and the methylene bridge will appear in the upfield region, with the methylene carbon and the oxane carbon directly attached to oxygen appearing at a lower field than the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyridine C-2162.5
Pyridine C-3108.0
Pyridine C-4140.0
Pyridine C-5118.0
Pyridine C-6148.0
O-CH₂ (bridge)73.0
Oxane C-4 (methine)38.0
Oxane C-3, C-567.0
Oxane C-2, C-632.0

Note: The predicted values are for illustrative purposes and may vary from experimental results.

¹⁵N NMR for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom. For pyridine and its derivatives, the ¹⁵N chemical shift is sensitive to substitution and protonation. The nitrogen atom in this compound is expected to have a chemical shift in the typical range for substituted pyridines, which is generally between -100 and +100 ppm relative to nitromethane. The presence of the electron-donating alkoxy group at the C-2 position would be expected to increase the shielding (shift to a more negative ppm value) compared to unsubstituted pyridine.

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6). It would also map out the coupling network within the oxane ring and show the coupling of the methylene bridge protons to the methine proton of the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~8.10 ppm would correlate with the carbon signal at ~148.0 ppm, confirming the assignment of H-6 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the methylene bridge protons (~4.20 ppm) to the C-2 of the pyridine ring (~162.5 ppm) and to the C-4 of the oxane ring (~38.0 ppm), confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOESY could show through-space correlations between the methylene bridge protons and protons on the oxane ring, helping to define the preferred orientation of the substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The aromatic C-H stretching vibrations of the pyridine ring would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. A strong absorption band characteristic of the C-O-C stretching of the ether linkage should be present in the 1250-1050 cm⁻¹ range. The aliphatic C-H stretching vibrations of the oxane ring and the methylene bridge would be observed just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic (Pyridine)
2950-2850C-H stretchAliphatic (Oxane, CH₂)
1600-1550C=N stretchPyridine Ring
1500-1400C=C stretchPyridine Ring
1250-1050C-O-C stretchAryl-Alkyl Ether
700-500C-Br stretchBromo-Aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like pyridine exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show absorption bands characteristic of a substituted pyridine ring. Typically, pyridine derivatives show a strong absorption band (π → π* transition) around 200-220 nm and a weaker band (n → π* transition) around 260-280 nm. The presence of the bromo and alkoxy substituents will influence the exact position (λ_max) and intensity of these absorption bands. The alkoxy group, being an auxochrome, is likely to cause a slight red shift (bathochromic shift) of the π → π* transition.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

Electronic TransitionExpected λ_max (nm)
π → π~210-230
n → π~265-285

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. While specific experimental mass spectral data for this compound is not widely available in peer-reviewed literature, a detailed prediction of its mass spectrometric behavior can be made based on its structure and established fragmentation principles of related compounds, such as bromo-pyridines and ethers.

Molecular Formula Confirmation

The molecular formula of this compound is C₁₁H₁₄BrNO₂. The nominal molecular weight is approximately 272 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

A key feature in the mass spectrum for confirming the presence of bromine is the isotopic pattern of the molecular ion (M⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. Consequently, the mass spectrum of this compound is expected to exhibit two peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another, two mass units higher, for the molecule containing ⁸¹Br ([M+2]⁺), with nearly equal intensities. This distinctive isotopic signature is a strong indicator for the presence of a single bromine atom in the molecule.

Predicted Fragmentation Patterns

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion of this compound will undergo fragmentation. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral species. The primary sites for fragmentation in this molecule are the ether linkage and the oxane ring.

The fragmentation of ethers is often initiated by cleavage of the C-O bonds or the C-C bonds alpha to the oxygen atom. libretexts.orgmiamioh.edu For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage at the Ether Linkage: The most probable initial fragmentation is the cleavage of the bond between the oxane ring and the methylene group (C-C bond alpha to the ether oxygen). This would result in the formation of a stable, resonance-stabilized 3-bromo-2-methoxypyridinyl oxonium ion.

Cleavage of the Methylene-Pyridine Bond: Another likely fragmentation is the cleavage of the bond between the ether oxygen and the pyridine ring, leading to the formation of a bromopyridine fragment and an oxan-4-ylmethoxy radical, or vice versa.

Fragmentation of the Oxane Ring: The oxane ring itself can undergo fragmentation. Cyclic ethers are known to fragment via ring-opening followed by the elimination of small, stable neutral molecules. nih.govresearchgate.net This can lead to a series of fragment ions with lower mass-to-charge ratios.

Loss of the Bromo Substituent: Fragmentation can also involve the loss of the bromine atom from the pyridine ring, either from the molecular ion or from subsequent fragment ions.

The following table details the predicted major fragments for this compound.

Predicted m/zProposed Ion StructureFragmentation Pathway
271/273[C₁₁H₁₄BrNO₂]⁺Molecular Ion (M⁺)
186/188[C₆H₆BrNO]⁺Cleavage of the O-CH₂ bond
172/174[C₅H₃BrN-O-CH₂]⁺Alpha-cleavage with loss of the oxane ring
99[C₆H₁₁O]⁺Cleavage of the O-CH₂ bond with charge retention on the oxane-containing fragment
85[C₅H₉O]⁺Fragmentation of the oxane ring

Computational and Theoretical Investigations of 3 Bromo 2 Oxan 4 Yl Methoxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to calculate molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For a flexible molecule like 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine, which contains multiple rotatable single bonds and a non-planar oxane ring, conformational analysis is critical.

The oxane (tetrahydropyran) ring predominantly exists in a stable chair conformation, but twist and boat conformers are also possible. montclair.eduacs.org Theoretical calculations on tetrahydropyran (B127337) have shown the chair conformer to be the most stable, with the twist conformer being approximately 5.8–6.1 kcal/mol higher in energy, as determined by DFT (B3LYP) and ab initio (MP2) methods. acs.org Similarly, the ether linkage between the pyridine (B92270) and oxane rings introduces further conformational freedom. By systematically rotating the dihedral angles of these bonds and calculating the energy of each resulting structure using DFT methods like B3LYP with a 6-311++G(d,p) basis set, a potential energy surface can be mapped. mdpi.com This analysis identifies the global minimum energy conformer, which represents the most populated structure in the ground state, as well as other low-energy local minima that may be accessible at room temperature. mdpi.comaip.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in describing chemical reactivity. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

While direct FMO data for the target molecule is unavailable, studies on the related compound 3-bromo-2-hydroxypyridine (B31989) provide valuable insights. mdpi.com DFT calculations (B3LYP/6-311++G(d,p)) for this molecule show how the electronic landscape is organized. For this compound, it is expected that the HOMO would be distributed over the electron-rich pyridine ring and the ether oxygen atom. The LUMO is likely to be concentrated on the pyridine ring, influenced by the electron-withdrawing bromine atom. researchgate.netwuxiapptec.com

Table 1: Calculated FMO Properties for the Structurally Related 3-Bromo-2-hydroxypyridine

ParameterEnergy (eV) in Gas PhaseEnergy (eV) in WaterEnergy (eV) in DMSO
EHOMO-6.880-6.880-6.880
ELUMO-1.475-1.475-1.475
Energy Gap (ΔE)5.4065.4065.405

Data derived from theoretical calculations on 3-bromo-2-hydroxypyridine using the B3LYP/6-311++G(d,p) method. mdpi.com

Computational methods are highly effective at predicting spectroscopic data, which aids in the structural elucidation and characterization of new compounds. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. conicet.gov.armdpi.com Calculations are often performed using the B3LYP functional with a basis set like 6-311G(d,p). The predicted chemical shifts for the optimized geometry of this compound can be compared with experimental data to confirm structural assignments. mdpi.com

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. dtic.mil These calculations determine the second derivatives of energy with respect to atomic positions. dtic.mil The computed frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and systematic errors in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.netnih.gov For the target molecule, characteristic vibrations would include pyridine ring stretching modes, C-O-C ether stretches, C-H stretches of the oxane ring, and the C-Br stretching frequency.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. mdpi.comrsc.org The calculations can predict the π → π* and n → π* transitions that are characteristic of aromatic systems like the pyridine ring. researchgate.net These predictions can be performed in various solvents using continuum models (like IEFPCM) to account for solvent effects on the electronic transitions. mdpi.com

Mechanistic Pathway Elucidation of Synthetic Transformations

Quantum chemical calculations are powerful tools for investigating reaction mechanisms, providing insights into the energetic feasibility of proposed synthetic routes. researchgate.net The synthesis of this compound likely involves key steps such as the formation of the ether linkage and potentially cross-coupling reactions at the bromine position.

A common method for forming the pyridyl ether bond is the Williamson ether synthesis, which involves the Sₙ2 reaction between an alkoxide and an alkyl halide. numberanalytics.comunacademy.commasterorganicchemistry.com DFT calculations can be employed to model this transformation by:

Locating Transition States: Identifying the geometry and energy of the transition state structure for the nucleophilic attack.

Calculating Activation Barriers: Determining the activation energy (Ea) of the reaction by comparing the energy of the transition state to that of the reactants. A lower activation barrier indicates a faster reaction. rsc.org

Furthermore, the bromine atom on the pyridine ring serves as a functional handle for C-C bond formation via reactions like the Suzuki-Miyaura cross-coupling. rsc.orgresearchgate.net Computational studies on model Suzuki reactions have used DFT to elucidate the full catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. acs.orgresearchgate.netnih.gov Such analyses can predict the energy profile of the reaction, identify the rate-determining step, and explain the observed regioselectivity, providing a detailed understanding of the transformation at a molecular level. nih.gov

Structure-Reactivity Relationship Studies

Computational chemistry provides quantitative descriptors that link a molecule's structure to its chemical reactivity. Beyond the HOMO-LUMO gap discussed earlier, the Molecular Electrostatic Potential (MEP) map is a key tool for this purpose. uni-muenchen.de

An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. deeporigin.com It uses a color scale to represent charge distribution: regions of negative potential (electron-rich, susceptible to electrophilic attack) are typically colored red, while regions of positive potential (electron-poor, susceptible to nucleophilic attack) are colored blue. deeporigin.comnih.gov

For this compound, an MEP map would likely reveal the following features:

Negative Potential (Red/Yellow): The most electron-rich region would be centered on the pyridine nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. nih.govresearchgate.net The ether oxygen atom would also exhibit a negative potential.

Positive Potential (Blue): Electron-deficient regions would be located around the hydrogen atoms of the pyridine and oxane rings.

Neutral/Slightly Positive Region (Green/Light Blue): The area near the bromine atom is influenced by competing effects. While halogens are electronegative, the "σ-hole" phenomenon can create a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential site for certain types of interactions.

By analyzing the MEP map and FMOs, researchers can predict the most likely sites for chemical reactions, understand intermolecular interactions, and gain insight into the molecule's potential biological activity without the need for extensive experimentation. researchgate.net

Broader Academic Impact and Future Research Directions for the Compound Class

Role as a Precursor for Advanced Molecular Architectures

The inherent functionalities of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine make it a strategic building block for constructing sophisticated molecular frameworks. The presence of a bromine atom on the electron-deficient pyridine (B92270) ring provides a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. innospk.com

The pyridine motif is a ubiquitous core in pharmaceuticals, agrochemicals, and biologically active natural products. rsc.orgnih.gov Compounds like this compound are key intermediates in the synthesis of more complex, fused, and multi-substituted heterocyclic systems. nih.govnih.gov The bromine atom at the C-3 position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the precise installation of aryl, heteroaryl, alkyl, and other functional groups, enabling the construction of diverse molecular libraries.

Table 1: Application of Cross-Coupling Reactions to Bromopyridine Scaffolds

Reaction Name Reagents/Catalyst Bond Formed Resulting Structure
Suzuki Coupling Aryl/vinyl boronic acid, Pd catalyst, Base C-C Biaryl or vinyl-substituted pyridine
Buchwald-Hartwig Amination Amine, Pd or Cu catalyst, Base C-N Aminopyridine derivative
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base C-C (sp) Alkynylpyridine
Heck Coupling Alkene, Pd catalyst, Base C-C (sp²) Alkenylpyridine
Stille Coupling Organostannane, Pd catalyst C-C Versatile C-C bond formation

The oxanylmethoxy side chain further influences the properties of the resulting molecules by imparting solubility and specific conformational geometries, which can be crucial for biological interactions. The synthesis of novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives from substituted pyridines highlights the utility of such precursors in creating complex, biologically relevant scaffolds. nih.gov

The pyridine ring is not only important in bioactive compounds but also in the field of materials science. nih.gov Pyridine-containing molecules are used in the development of ligands for metallosupramolecular architectures, polymers, and functional materials with specific electronic or photophysical properties. innospk.comnih.gov Derivatives of 2-methoxypyridine (B126380) have been investigated for their liquid crystalline and photophysical properties, demonstrating their potential in applications such as solar cells and photovoltaic devices. researchgate.net

The integration of the this compound scaffold into larger systems could lead to new organic materials. The combination of the rigid, electron-accepting pyridine core with the flexible, aliphatic oxane ring offers a unique blend of properties that could be exploited in the design of novel polymers or liquid crystals. researchgate.net The ether linkage provides stability and a specific geometry, while the bromine atom allows for post-polymerization functionalization or the creation of reactive polymers.

Table 2: Potential Roles of Structural Fragments in Organic Materials

Structural Fragment Potential Role in Materials Science Example Material Class
Pyridine Core Electron transport, ligand for metal centers, chromophore Conjugated polymers, Metal-Organic Frameworks (MOFs), Dyes
Pyridyl Ether Linkage Thermal stability, conformational control, solubility modulation High-performance polymers, Liquid crystals
Oxane Ring Flexibility, processability, biodegradability Degradable polymers, Polymer electrolytes
Bromo Substituent Site for polymerization/grafting, property tuning Reactive polymers, Flame retardant materials

Contributions to Methodological Advancements in Pyridine Functionalization

The direct and selective functionalization of the pyridine ring is a significant challenge in organic chemistry due to its electron-deficient nature, which deactivates it towards electrophilic substitution, and the tendency of the nitrogen atom to coordinate with catalysts. rsc.org Therefore, the use of pre-functionalized pyridines, such as halogenated derivatives, is a critical strategy for synthesizing specific isomers that would be difficult to access otherwise. researchgate.net

Compounds like this compound are valuable tools for developing and refining new synthetic methods. Research on the reactivity of 2-bromopyridines in ruthenium(II)-catalyzed domino reactions to form complex 2-pyridones showcases how these substrates drive innovation in catalysis. nih.gov Such studies help elucidate reaction mechanisms and expand the scope of C-H activation, C-O, and C-N bond-forming reactions. By providing a defined point of reactivity, these halogenated precursors allow chemists to focus on optimizing catalytic systems for higher efficiency, selectivity, and functional group tolerance.

Table 3: Comparison of Pyridine Functionalization Strategies

Strategy Description Advantages Challenges
Direct C-H Functionalization Activation and substitution of a C-H bond on the pyridine ring. rsc.org Atom economical, reduces synthetic steps. Poor regioselectivity, harsh conditions, catalyst poisoning by nitrogen.
Pre-functionalization (using Halopyridines) Synthesis via a halopyridine intermediate where the halogen directs subsequent reactions. High regioselectivity, milder reaction conditions, broad scope of coupling reactions. Requires additional steps for initial halogenation.

Emerging Research Frontiers for Halogenated Pyridyl Ethers

The future of research involving halogenated pyridyl ethers is geared towards discovering novel transformations and aligning synthetic practices with the principles of green chemistry.

The unique electronic and steric environment of this compound and related compounds makes them interesting candidates for novel catalytic processes. Recent advancements have shown that simple pyridine derivatives can form charge-transfer complexes that act as photocatalysts, facilitating reactions like decarboxylative fluorination under mild, visible-light-induced conditions. acs.org This opens the door to exploring the photocatalytic potential of more complex pyridyl ethers.

Furthermore, the field of electrochemistry offers new avenues for activating C-Br bonds. acs.org Electrochemical nickel-catalyzed etherification reactions have demonstrated chemoselectivity that can be controlled by reaction parameters, suggesting that similar strategies could be applied to pyridyl systems to achieve novel cross-couplings that are challenging with traditional methods. acs.org The pyridine nitrogen itself can act as an internal ligand, potentially directing reactions to specific sites or stabilizing catalytic intermediates in unprecedented ways. pringle-group.com

The push towards sustainable chemistry is reshaping the landscape of organic synthesis. mdpi.com Future research on halogenated pyridyl ethers will increasingly focus on developing greener synthetic routes. This involves replacing precious metal catalysts with more abundant and less toxic alternatives, utilizing alternative energy sources like light or electricity, and employing eco-friendly solvents. rsc.org

The oxane moiety in this compound is particularly relevant, as oxanes can potentially be derived from biomass, incorporating a renewable component into the synthetic pathway. Methodologies that maximize atom, step, and pot economy will be prioritized. mdpi.com This includes the development of one-pot tandem or domino reactions that build molecular complexity from simple precursors with minimal waste generation, a direction in which studies on 2-bromopyridines have already shown promise. nih.gov

Table 4: Sustainable Synthesis Principles and Their Application

Principle Application to Halogenated Pyridyl Ether Chemistry
Atom Economy Designing reactions (e.g., C-H activation) that incorporate most atoms from reactants into the final product. rsc.org
Use of Catalysis Employing catalytic (vs. stoichiometric) reagents, focusing on earth-abundant metals or organocatalysts. acs.org
Benign Solvents Replacing traditional organic solvents with water, bio-renewable solvents, or ionic liquids. rsc.org
Energy Efficiency Using photoredox or electrochemical methods that operate at ambient temperature and pressure. acs.org
Renewable Feedstocks Incorporating building blocks derived from biomass, such as the oxane ring.

Deeper Mechanistic Understanding of Reactivity

A thorough comprehension of the reactivity of this compound is fundamental to its effective utilization in synthetic chemistry and drug discovery. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a deep understanding can be inferred from the well-established principles of pyridine chemistry and studies on analogous 3-bromo-2-alkoxypyridine systems. The reactivity of the pyridine ring is significantly influenced by the electronic effects of its substituents—the bromine atom and the (oxan-4-yl)methoxy group—and the inherent electron-deficient nature of the pyridine nucleus.

The pyridine ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This generally makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In the case of this compound, the presence of an electron-donating alkoxy group at the 2-position and an electron-withdrawing bromine atom at the 3-position creates a nuanced electronic landscape that dictates its reactivity in various transformations.

One of the primary areas of mechanistic interest is nucleophilic aromatic substitution (SNAr). While the pyridine ring is activated towards nucleophilic attack, the position of substitution is directed by the substituents. The bromine atom at the 3-position is not at a location typically activated by the ring nitrogen for a standard SNAr reaction. However, reactions can proceed through different mechanistic pathways, including the formation of pyridyne intermediates or via concerted mechanisms, depending on the reaction conditions and the nature of the nucleophile. researchgate.net Recent studies have shown that many SNAr reactions, long assumed to be stepwise, may in fact be concerted. nih.gov The transition state geometries in these reactions can vary continuously, suggesting a mechanistic continuum. nih.gov

Another significant aspect of the reactivity of this compound class is its participation in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netmdpi.com The carbon-bromine bond at the 3-position serves as a handle for the formation of new carbon-carbon or carbon-heteroatom bonds. The mechanism of these reactions typically involves an oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the product and regenerate the catalyst. The efficiency of the oxidative addition step can be influenced by the electronic properties of the pyridine ring.

Furthermore, the alkoxy group at the 2-position can also influence the reactivity of the molecule. While generally stable, this ether linkage could be susceptible to cleavage under harsh acidic or basic conditions. Understanding the limits of this stability is crucial for planning multi-step synthetic sequences.

Future research in this area could focus on detailed computational studies, such as Density Functional Theory (DFT) calculations, to model the transition states of various reactions involving this compound. mdpi.com Such studies would provide valuable insights into the reaction barriers and the influence of the substituents on the electronic distribution within the pyridine ring. Experimental studies, including kinetic isotope effect (KIE) studies, could further elucidate whether specific reactions proceed via a concerted or stepwise mechanism. nih.gov A deeper mechanistic understanding will undoubtedly pave the way for the development of novel synthetic methodologies and the rational design of new molecules with desired biological activities.

Table of Mechanistic Insights for Substituted Pyridines

Reaction TypeMechanistic Pathway(s)Key Influencing FactorsPotential for this compound
Nucleophilic Aromatic Substitution (SNAr)Stepwise (Meisenheimer complex), Concerted, Pyridyne formationNature of nucleophile and leaving group, solvent, electronic effects of substituentsThe bromine at C-3 may undergo substitution via pyridyne or concerted mechanisms under specific conditions.
Suzuki-Miyaura Cross-CouplingOxidative Addition, Transmetalation, Reductive EliminationPalladium catalyst and ligands, base, electronic nature of the pyridine ringThe C-Br bond is a prime site for cross-coupling to introduce diverse functionalities.
Directed Ortho-Metalation (DoM)Deprotonation directed by a functional groupDirecting group ability, base strength, temperatureThe alkoxy group could potentially direct metalation to the 3-position if the bromine were absent; with bromine present, halogen-metal exchange is more likely.

The class of compounds represented by this compound, namely substituted pyridines, holds a significant and enduring position in medicinal chemistry and drug discovery. enpress-publisher.comnih.govresearchgate.net The pyridine scaffold is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.org This versatility has led to the incorporation of pyridine moieties into a vast number of approved drugs and clinical candidates. rsc.org

The academic impact of this compound class stems from several key features of the pyridine ring. Its aromatic nature, combined with the presence of the nitrogen atom, allows for a range of intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. Furthermore, the pyridine ring is a bioisostere of the benzene (B151609) ring, and its introduction into a molecule can favorably modulate physicochemical properties such as solubility and metabolic stability. researchgate.net

Future research directions for this class of compounds are multifaceted and continue to expand. One major avenue of investigation is the development of novel synthetic methodologies to access diverse substitution patterns on the pyridine ring. The ability to precisely and efficiently introduce a variety of functional groups onto the pyridine core is essential for generating large libraries of compounds for high-throughput screening and lead optimization.

Another critical area of future research is the exploration of new biological targets for pyridine-based compounds. While they are well-established in areas such as oncology, infectious diseases, and neurology, the inherent versatility of the pyridine scaffold suggests that it could be effective against a host of other diseases. rsc.org The development of new pyridine-containing molecules will likely be driven by a deeper understanding of disease biology and the identification of novel therapeutic targets.

Moreover, there is a growing interest in the development of pyridine-based compounds for applications beyond traditional pharmaceuticals, such as in chemical biology as molecular probes and in materials science for the creation of functional materials.

Table of Future Research Directions for Substituted Pyridines

Research AreaFocusPotential Impact
Synthetic MethodologyDevelopment of novel C-H functionalization and cross-coupling reactions for pyridines.More efficient and diverse synthesis of pyridine derivatives for drug discovery.
Medicinal ChemistryExploration of new biological targets and design of next-generation pyridine-based therapeutics.Discovery of new treatments for a wide range of diseases.
Chemical BiologyDesign of pyridine-containing molecular probes for studying biological processes.Enhanced understanding of cellular mechanisms and disease pathways.
Materials ScienceIncorporation of pyridine units into polymers and other materials for novel electronic and optical properties.Development of new functional materials for various technological applications.

Q & A

Basic: What are the established synthetic routes for 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves two key steps: (1) functionalization of the pyridine ring with the oxan-4-ylmethoxy group and (2) bromination at the 3-position.

  • Step 1 : The oxan-4-ylmethoxy group is introduced via nucleophilic substitution. For example, reacting 2-hydroxypyridine with oxan-4-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours achieves this step .
  • Step 2 : Bromination is performed using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or acetonitrile at 60–80°C. Yields (~60–75%) depend on stoichiometric control of NBS and exclusion of moisture .
    Optimization Tip : Lower temperatures (40–50°C) during bromination reduce side products like di-brominated derivatives.

Advanced: How can conflicting data on bromination efficiency in similar pyridine derivatives be resolved?

Methodological Answer:
Discrepancies in bromination yields often arise from steric effects and electronic factors. For this compound:

  • Steric Hindrance : The oxan-4-ylmethoxy group at the 2-position creates steric bulk, slowing bromination. Computational modeling (DFT) of transition states can predict reactivity .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) deactivate the pyridine ring, requiring harsher bromination conditions. Comparative studies using Hammett parameters (σ⁺) for substituents can rationalize reaction rates .
    Validation Approach : Use LC-MS to track intermediate formation and quantify competing pathways (e.g., ring vs. side-chain bromination).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Pyridine protons: δ 8.2–8.5 ppm (H-6), δ 7.4–7.6 ppm (H-4, H-5).
    • Oxan-4-ylmethoxy: δ 3.4–4.0 ppm (OCH₂ and oxane protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 286.03 (C₁₁H₁₅BrNO₂⁺).
  • IR : Stretching vibrations at 1240 cm⁻¹ (C-O-C) and 680 cm⁻¹ (C-Br) .

Advanced: How does the oxan-4-ylmethoxy group influence metabolic stability in biological studies?

Methodological Answer:
The oxane ring enhances metabolic stability by:

  • Reducing Oxidation : The tetrahydropyran (oxane) group resists cytochrome P450-mediated oxidation compared to linear ethers. In vitro assays with liver microsomes show a 40% longer half-life than analogous methoxy derivatives .
  • Improving Solubility : LogP calculations (cLogP ~1.8) indicate balanced lipophilicity, facilitating membrane permeability while maintaining aqueous solubility for in vivo studies .
    Experimental Design : Compare pharmacokinetic profiles (AUC, Cmax) in rodent models against control compounds with alternative substituents.

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : The C-Br bond is prone to photolytic cleavage. Store in amber vials at –20°C under inert gas (Ar/N₂) .
  • Moisture : Hydrolysis of the ether linkage occurs in acidic/neutral aqueous media. Use desiccants (e.g., silica gel) in storage containers .
    Stability Test : Monitor purity via HPLC over 6 months; degradation >5% indicates compromised storage conditions.

Advanced: What strategies address low yields in cross-coupling reactions (e.g., Suzuki) involving this compound?

Methodological Answer:
The bromine at C-3 is sterically hindered, complicating cross-coupling. Strategies include:

  • Pre-activation : Convert bromide to a triflate using Tf₂O in dichloromethane at –10°C, enhancing electrophilicity .
  • Catalyst Optimization : Use PdCl₂(dppf) with SPhos ligand to reduce steric bulk. Microwave-assisted heating (120°C, 30 min) improves coupling efficiency with aryl boronic acids (yields ↑ from 35% to 65%) .
    Troubleshooting : Analyze reaction mixtures with ¹⁹F NMR (if applicable) to detect unreacted boronic acids.

Basic: What are the documented biological activities of structurally analogous compounds?

Methodological Answer:
Pyridine derivatives with similar substituents exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus due to membrane disruption via halogen interactions .
  • Kinase Inhibition : Analogues with oxane groups show IC₅₀ ~50 nM against JAK3 kinases, attributed to hydrogen bonding with catalytic lysine residues .
    Caution : Verify target specificity using siRNA knockdown or CRISPR-edited cell lines to exclude off-target effects.

Advanced: How can computational modeling predict regioselectivity in further functionalization?

Methodological Answer:

  • DFT Calculations : Calculate Fukui indices (ƒ⁺) to identify electrophilic sites. For this compound, C-5 has the highest ƒ⁺ (0.12), favoring electrophilic attack .
  • MD Simulations : Simulate ligand-receptor binding to prioritize functional groups (e.g., adding sulfonamides at C-5 for enhanced affinity with carbonic anhydrase IX) .
    Validation : Synthesize predicted derivatives and compare experimental vs. computed reactivity using kinetic isotopic effect (KIE) studies.

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